Monteplase - 156616-23-8

Monteplase

Catalog Number: EVT-1518567
CAS Number: 156616-23-8
Molecular Formula: C2569H3896N764O783S39
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of monteplase involves several key steps:

  1. Gene Cloning: The gene that encodes the mutant tissue plasminogen activator is cloned into a suitable expression vector.
  2. Transfection: This vector is then introduced into mammalian cell lines (often Chinese hamster ovary cells), which are capable of post-translational modifications necessary for the protein's activity.
  3. Protein Expression: The transfected cells are cultured under conditions that promote the expression of monteplase.
  4. Purification: Following expression, monteplase is harvested and purified using techniques such as affinity chromatography, which exploits the specific binding properties of the protein to isolate it from other cellular components .

This method ensures a high yield and purity of the active enzyme, which is crucial for its therapeutic efficacy.

Molecular Structure Analysis

Structure and Data

Monteplase has a molecular weight of approximately 60 kDa and consists of 527 amino acids. Its structure is similar to that of natural tissue plasminogen activator but incorporates specific mutations that enhance its thrombolytic activity. The modifications typically involve changes in amino acid sequences that improve binding to fibrin, thereby increasing its clot sensitivity and accelerating thrombolysis .

Structural Features

  • Active Site: The active site of monteplase is designed to cleave plasminogen into plasmin, which then degrades fibrin clots.
  • Glycosylation Sites: Post-translational modifications such as glycosylation enhance its stability and activity in vivo.
Chemical Reactions Analysis

Reactions and Technical Details

Monteplase primarily catalyzes the conversion of plasminogen to plasmin, leading to fibrinolysis. The reaction can be summarized as follows:

PlasminogenmonteplasePlasmin\text{Plasminogen}\xrightarrow{\text{monteplase}}\text{Plasmin}

This enzymatic activity occurs on fibrin surfaces where plasminogen is bound, promoting localized clot degradation. Monteplase exhibits a rapid onset of action, with significant thrombolytic effects observed within 30 minutes post-administration .

Mechanism of Action

Process and Data

The mechanism by which monteplase exerts its effects involves several steps:

  1. Binding to Fibrin: Monteplase binds preferentially to fibrin-bound plasminogen due to its enhanced affinity.
  2. Activation: Upon binding, monteplase catalyzes the conversion of plasminogen into plasmin.
  3. Clot Degradation: Plasmin then acts on fibrin, breaking down the clot structure into soluble fragments.

The half-life of monteplase activity has been reported to be approximately 29 minutes in vitro, with complete activity loss occurring around 4 hours after administration . This rapid action makes it suitable for emergency settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Monteplase is typically presented as a lyophilized powder for reconstitution prior to administration.
  • Solubility: It is soluble in aqueous solutions, making it suitable for intravenous administration.

Chemical Properties

  • Stability: Monteplase exhibits stability under refrigerated conditions but should be protected from light.
  • pH Range: Optimal activity occurs within a physiological pH range (approximately 7.4).

Relevant data indicates that monteplase maintains its structural integrity and functional activity under standard storage conditions.

Applications

Scientific Uses

Monteplase has significant therapeutic applications in various medical emergencies:

  • Acute Myocardial Infarction: Used to rapidly dissolve clots obstructing coronary arteries, improving patient outcomes when administered before percutaneous coronary intervention .
  • Pulmonary Embolism: Effective in treating massive pulmonary embolism where immediate clot resolution is critical .
  • Thrombotic Disorders: Investigated for use in other thrombotic conditions due to its rapid action and efficacy compared to older thrombolytics.
Introduction

Historical Context of Thrombolytic Therapy

The evolution of thrombolytic therapy spans three distinct generations of agents targeting life-threatening thrombotic conditions. First-generation thrombolytics like streptokinase (SK) and urokinase (u-PA), introduced in the mid-20th century, revolutionized acute myocardial infarction management but faced significant limitations. Streptokinase, derived from β-hemolytic streptococci, functions through indirect plasminogen activation but exhibits complete lack of fibrin specificity, causing systemic plasminogen activation and consequent hemorrhagic complications [1]. Its immunogenicity further limited repeated administration. Urokinase, though a direct plasminogen activator, shared the non-specific fibrinolytic profile and bleeding risks [1] [10].

Emergence of Mutant Tissue Plasminogen Activators (mt-PAs)

Mutant tissue plasminogen activators (mt-PAs) represent the third generation of thrombolytic agents engineered through targeted protein modification of the native t-PA molecule. Utilizing recombinant DNA technology, scientists introduced specific amino acid substitutions, domain deletions, or glycosylation pattern alterations to enhance desirable pharmacokinetic and pharmacodynamic properties [1] [7]. Key objectives driving mt-PA development included:

  • Extended Plasma Half-life: Reducing hepatic clearance to allow convenient single-bolus administration.
  • Enhanced Fibrin Specificity: Minimizing systemic plasminogen activation and bleeding risk.
  • Resistance to PAI-1: Sustaining activity in the thrombotic microenvironment rich in inhibitors.
  • Improved Efficacy: Achieving faster and more complete recanalization.

Reteplase (domain-deleted variant) and tenecteplase (TNK-tPA, with amino acid substitutions) were notable early mt-PAs [1] [10]. Monteplase (E6010) emerged as another significant engineered variant within this class, designed with specific modifications to address critical limitations of its predecessors [1] [3] [4].

Table 1: Evolution of Thrombolytic Agents by Generation

GenerationKey AgentsMechanism of ActionFibrin SpecificityMajor Limitations
FirstStreptokinase, UrokinaseIndirect/Direct Plasminogen ActivationNon-specificHigh immunogenicity, systemic bleeding, hypotension
SecondAlteplase (t-PA), DuteplaseDirect Plasminogen ActivationModerate (++ for t-PA)Short half-life, PAI-1 sensitivity, bleeding risk
Third (mt-PA)Reteplase, Tenecteplase, MonteplaseDirect Plasminogen ActivationLow (Retephase) to High (+++ Tenecteplase/++ Monteplase)Variable cost, some immunogenicity [1]

Rationale for Monteplase Development

Furthermore, the brief half-life of alteplase necessitated continuous infusion, complicating pre-hospital or emergency department administration. Monteplase exhibits a prolonged plasma half-life (estimated 15-23 minutes in humans based on pharmacological profiles), enabling effective single-bolus intravenous injection [4] [5]. This pharmacokinetic advantage facilitates rapid administration and streamlines logistics, particularly crucial when bridging to percutaneous coronary intervention (PCI). The molecular modifications also aimed to retain or enhance fibrin affinity (moderate specificity: ++) while minimizing non-specific plasminogen activation and systemic proteolytic effects [1] [5]. Preclinical studies in rat embolic stroke models demonstrated Monteplase's efficacy in reducing infarct volume (47.0 mm³ vs 130.4 mm³ in controls) and hemorrhagic transformation area (0.8 mm² vs 18.0 mm²), suggesting a potentially safer fibrinolytic profile compared to earlier agents, attributed to its targeted action [5].

Properties

CAS Number

156616-23-8

Product Name

Monteplase

Molecular Formula

C2569H3896N764O783S39

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.